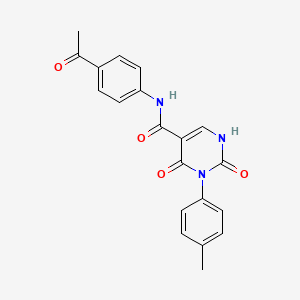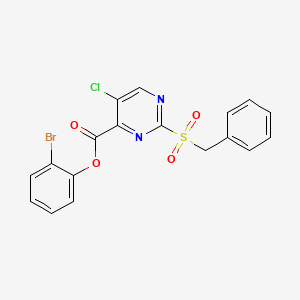
3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a methylphenyl group, and a pyrazole ring with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-(3-hydroxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-hydroxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 3-(3-methoxyphenyl)-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
- 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-amine
Uniqueness
3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both methoxy and methylphenyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C18H17N3O2 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12-6-8-14(9-7-12)19-18(22)17-11-16(20-21-17)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
VYTHTXFKAZJEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11298443.png)
![Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B11298454.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11298461.png)
![2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11298475.png)
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298488.png)


![N-cyclohexyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11298507.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11298510.png)
![Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11298511.png)
![3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11298514.png)
![2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11298519.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide](/img/structure/B11298527.png)
![2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11298533.png)
